molecular formula C10H8ClF3O3 B8124220 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid

Cat. No.: B8124220
M. Wt: 268.61 g/mol
InChI Key: GOPZBZPORUNLAF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it effective in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another method involves the reaction of 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenol with 2-chloropropanoic acid methyl ester under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium hydroxide and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and the use of solvents like dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid involves the inhibition of fatty acid synthesis in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, the compound disrupts the production of essential lipids, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-(trifluoromethyl)phenoxy)propanoic acid is unique due to its specific trifluoromethyl group, which enhances its chemical stability and effectiveness as a herbicide. This structural feature distinguishes it from other similar compounds and contributes to its high efficacy in agricultural applications.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-5(9(15)16)17-6-2-3-8(11)7(4-6)10(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZBZPORUNLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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